molecular formula C10H10N2O B3230256 (3-(1H-Imidazol-1-yl)phenyl)methanol CAS No. 129746-41-4

(3-(1H-Imidazol-1-yl)phenyl)methanol

Cat. No. B3230256
M. Wt: 174.2 g/mol
InChI Key: VFRKJIFGXZRUFI-UHFFFAOYSA-N
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Patent
US05234946

Procedure details

230 mg of 1-(3-ethoxycarbonylphenyl)imidazole see J. Am. Chem. Soc., 79, 4922 (1957)1 was dissolved in ml of ethyl ether, and 50 mg of lithium aluminium hydride was added. The mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into ice water. The organic layer was separated and dried over anhydrous magnesium sulfate. The desiccant was separated by filtration. The solvent was evaporated and then the residue was purified by silica gel column chromatography Wakogel C-200, 20 g; eluting solvent: chloroform/methanol=20/1) to give 160 mg (yield 92%) of the captioned compound as a colorless oil.
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[C:8]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)[CH:9]=[CH:10][CH:11]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(Cl)(Cl)Cl.CO>C(OCC)C>[OH:3][CH2:4][C:6]1[CH:7]=[C:8]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)[CH:9]=[CH:10][CH:11]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C=C(C=CC1)N1C=NC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO
Step Four
Name
Quantity
50 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was separated by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography Wakogel C-200, 20 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=C(C=CC1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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